molecular formula CNOPS B14698102 Phosphorosoimino(sulfanylidene)methane CAS No. 24389-20-6

Phosphorosoimino(sulfanylidene)methane

Cat. No.: B14698102
CAS No.: 24389-20-6
M. Wt: 105.06 g/mol
InChI Key: SZWFGQJSXDSTCF-UHFFFAOYSA-N
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Description

Phosphorosoimino(sulfanylidene)methane is a phosphorus- and sulfur-containing heterocyclic compound characterized by a unique combination of functional groups: a phosphorosoimino (P=N) moiety and a sulfanylidene (S=C) group. This structure endows the compound with distinct electronic and steric properties, making it relevant in coordination chemistry and catalysis.

Properties

CAS No.

24389-20-6

Molecular Formula

CNOPS

Molecular Weight

105.06 g/mol

IUPAC Name

phosphorosoimino(sulfanylidene)methane

InChI

InChI=1S/CNOPS/c3-4-2-1-5

InChI Key

SZWFGQJSXDSTCF-UHFFFAOYSA-N

Canonical SMILES

C(=NP=O)=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorosoimino(sulfanylidene)methane can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, such as air oxygen, to form the desired compound. The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of cost-effective and scalable processes is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorosoimino(sulfanylidene)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The sulfur and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like air oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include sulfinamides, sulfonamides, thiols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Phosphorosoimino(sulfanylidene)methane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable intermediate in various chemical transformations.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

    Medicine: this compound and its derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them promising leads in drug discovery.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorosoimino(sulfanylidene)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s bioactivity .

Comparison with Similar Compounds

Sulfene [(Dioxido-λ⁶-sulfanylidene)methane]

  • Molecular Formula : CH₂O₂S
  • Average Mass : 78.085 g/mol
  • Key Features :
    • Contains a sulfonyl (SO₂) group instead of sulfanylidene (S=C).
    • Higher oxidation state of sulfur (+6 vs. +4 in sulfanylidene).
    • Reactivity: Undergoes cycloaddition reactions due to electrophilic sulfur center .
  • Contrast: Lacks phosphorus, limiting its utility in phosphorus-dependent catalytic systems. Sulfene’s SO₂ group is less π-accepting compared to the S=C group in Phosphorosoimino(sulfanylidene)methane, affecting ligand-metal interactions .

Sulfoximines (e.g., (Dimethanesulfinylidene)amine)

  • Example : (Dimethanesulfinylidene)amine (CAS 1520-31-6)
  • Molecular Formula : C₂H₆N₂O₂S
  • Key Features :
    • Features an S=N bond with two methyl substituents on sulfur.
    • Used in medicinal chemistry and agrochemicals due to metabolic stability .
  • Contrast :
    • Absence of phosphorus reduces versatility in multi-metallic catalysis.
    • Sulfoximines exhibit weaker π-backbonding compared to phosphorus-containing analogs, limiting their efficacy in stabilizing low-oxidation-state metals .

Phosphaalkene Ligands

  • Example : Mes*-substituted PN ligands (from )
  • Molecular Features :
    • Contain P=C bonds with bulky aryl groups (e.g., Mes* = 2,4,6-tri-tert-butylphenyl).
    • Used in Ru(II) complexes for asymmetric catalysis .
  • Contrast: this compound’s P=N and S=C groups provide stronger σ-donor and π-acceptor capabilities than P=C bonds. PN ligands in show superior stereoselectivity in catalytic cycles, but sulfur incorporation in the target compound may enhance redox activity .

Methanesulfonamide Derivatives

  • Example : N-Phenylmethanesulfonamide (CAS 1197-22-4)
  • Molecular Formula: C₇H₉NO₂S
  • Key Features :
    • Contains a sulfonamide (SO₂NH) group.
    • Common in pharmaceuticals (e.g., antimicrobial agents) .
  • Contrast: Sulfonamides lack the unsaturated S=C and P=N bonds critical for metal coordination. The target compound’s dual heteroatom system enables chelation, unlike sulfonamides’ monodentate behavior .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Oxidation State (S/P) Applications
This compound Not specified P=N, S=C S: +4, P: +3 Catalysis, ligand systems
Sulfene CH₂O₂S SO₂ S: +6 Cycloaddition reactions
(Dimethanesulfinylidene)amine C₂H₆N₂O₂S S=N S: +4 Medicinal chemistry
Mes*-PN Ligand C₂₄H₃₃P P=C P: +3 Asymmetric catalysis
N-Phenylmethanesulfonamide C₇H₉NO₂S SO₂NH S: +6 Pharmaceuticals

Research Findings and Implications

  • Coordination Chemistry: this compound’s P=N and S=C groups enable chelation to transition metals (e.g., Ru(II)), enhancing catalytic activity in cyclization and alkylation reactions compared to monodentate sulfoximines .
  • Electronic Properties : The sulfur’s +4 oxidation state in the target compound allows for reversible redox transitions, a feature absent in sulfonamides and sulfenes .
  • Steric Effects: Bulky substituents on analogous PN ligands () improve enantioselectivity, suggesting that modifying the methane backbone in this compound could yield superior stereochemical outcomes .

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